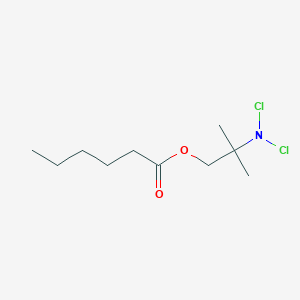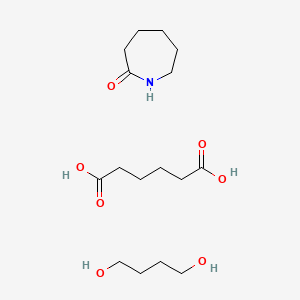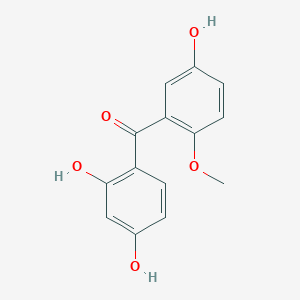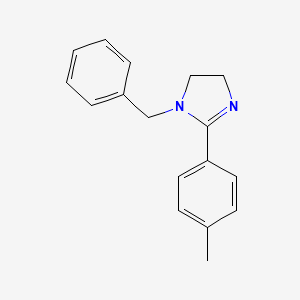
2-(Dichloroamino)-2-methylpropyl hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dichloroamino)-2-methylpropyl hexanoate is an organic compound characterized by the presence of a dichloroamino group attached to a methylpropyl chain, which is further esterified with hexanoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloroamino)-2-methylpropyl hexanoate typically involves the esterification of 2-(dichloroamino)-2-methylpropanol with hexanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
化学反应分析
Types of Reactions
2-(Dichloroamino)-2-methylpropyl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloroamino group to an amino group.
Substitution: The dichloroamino group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
科学研究应用
2-(Dichloroamino)-2-methylpropyl hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(Dichloroamino)-2-methylpropyl hexanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The dichloroamino group can interact with nucleophilic sites in biological molecules, potentially disrupting their normal function. The ester linkage allows the compound to be hydrolyzed in biological systems, releasing the active dichloroamino moiety.
相似化合物的比较
Similar Compounds
- 2-(Dichloroamino)-2-methylpropyl acetate
- 2-(Dichloroamino)-2-methylpropyl butanoate
- 2-(Dichloroamino)-2-methylpropyl pentanoate
Comparison
Compared to its analogs, 2-(Dichloroamino)-2-methylpropyl hexanoate has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The hexanoate ester may provide different pharmacokinetic properties, making it more suitable for specific applications in medicine and industry.
属性
CAS 编号 |
61542-24-3 |
|---|---|
分子式 |
C10H19Cl2NO2 |
分子量 |
256.17 g/mol |
IUPAC 名称 |
[2-(dichloroamino)-2-methylpropyl] hexanoate |
InChI |
InChI=1S/C10H19Cl2NO2/c1-4-5-6-7-9(14)15-8-10(2,3)13(11)12/h4-8H2,1-3H3 |
InChI 键 |
FOJOXDAXZIMAQU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)OCC(C)(C)N(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)

![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)

![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)


![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)
![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
